3-N-phenylpyridazine-3,6-diamine, also known by its CAS number 61070-99-3, is a nitrogen-containing heterocyclic compound classified as a pyridazine derivative. This compound features a pyridazine ring with two amino groups at positions 3 and 6, along with a phenyl group attached to the nitrogen at position 3. The molecular formula is and it has a molecular weight of approximately 171.19 g/mol. The compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural properties.
3-N-phenylpyridazine-3,6-diamine belongs to the class of heterocyclic compounds specifically categorized under pyridazines. Pyridazines are characterized by their two adjacent nitrogen atoms within a six-membered ring. The presence of amino groups enhances the molecule's reactivity and solubility, making it suitable for various chemical reactions and applications in pharmaceuticals .
The synthesis of 3-N-phenylpyridazine-3,6-diamine can be achieved through several methods, primarily involving the coupling of appropriate precursors. A notable method includes:
This method has been reported to achieve yields of approximately 87% for the final product.
3-N-phenylpyridazine-3,6-diamine can participate in various chemical reactions due to its functional groups:
These reactions are critical for synthesizing more complex molecules in pharmaceutical applications.
Research indicates that nitrogen-containing heterocycles often interact with biological systems through hydrogen bonding and π-stacking interactions due to their planar structures and electron-rich nature .
The compound exhibits a flash point of approximately , indicating it requires significant heat to ignite .
3-N-phenylpyridazine-3,6-diamine has several scientific uses:
3-N-Phenylpyridazine-3,6-diamine represents a strategically functionalized derivative of the pyridazine heterocycle, a diazine ring characterized by adjacent nitrogen atoms at positions 1 and 2. This configuration confers distinct physicochemical properties, including a high dipole moment (~4.22 D) that enhances π-π stacking interactions with biological targets, and balanced solubility-membrane permeability attributes crucial for drug bioavailability [6] [7]. The 3,6-diamine substitution pattern, particularly with the 3-N-phenyl group, creates a hydrogen-bond donor-acceptor-donor (HBD-HBA-HBD) motif. This enables simultaneous multi-point interactions with enzymatic binding pockets, as demonstrated in kinase inhibitors where the scaffold bridges key residues in the ATP-binding site [1] [9].
The structural versatility of this scaffold facilitates extensive SAR exploration. Electrophilic positions at C-4 and C-5 allow for further derivatization, while modifications to the phenyl ring or 6-amino group significantly modulate target affinity and selectivity. For example, in CDK2 inhibitors, 3,6-disubstituted pyridazines bearing trifluoromethyl and carboxamide groups achieved IC₅₀ values of 20.1–151 nM, underscoring the pharmacophoric efficiency of this core [1]. Computational analyses confirm that the scaffold’s planar geometry and electron distribution favor intercalation into hydrophobic clefts while maintaining water solubility via the exocyclic amines—a dual property often challenging to achieve in drug design [6] [7].
Table 1: Impact of Substituents on 3-N-Phenylpyridazine-3,6-diamine Bioactivity
Position | Substituent | Target | Activity (IC₅₀/EC₅₀) | Key Interactions |
---|---|---|---|---|
C-4 | CF₃, COOEt | CDK2 | 20.1–151 nM | H-bond with Leu83, hydrophobic pocket occupancy |
C-6 | Piperidinyl | GAK | 9.0 nM | Salt bridge with Asp127, H-bond with Lys69 |
Phenyl | 4-Carboxamide | JMJD6 | Kd = 0.75 μM | H-bond with Fe(II), hydrophobic stacking |
C-5 | Methyl | Anticancer | EC₅₀ = 0.43 μM (T-47D) | Enhanced lipophilicity, membrane penetration |
The therapeutic exploration of pyridazines began in the mid-20th century with fused derivatives like hydralazine (an antihypertensive), but non-fused 3,6-disubstituted analogs emerged prominently only in the 1990s [7]. Early work focused on their cardiovascular effects, exemplified by the dihydropyridine calcium channel blockers (e.g., nifedipine), though these lacked the 3,6-diamine motif. The discovery of pyridazine’s low basal hERG channel affinity (~10-fold lower than pyrimidines) and reduced cytochrome P450 inhibition shifted interest toward kinase and epigenetic targets [6].
A pivotal advancement was the development of 3,6-diaminopyridazines as CDK2 inhibitors in the early 2000s. Compound 11m (bearing methyltetrahydropyran) exhibited submicromolar activity (IC₅₀ = 0.43 µM) against breast cancer lines, validating the scaffold’s anticancer potential [1]. Concurrently, research into JMJD6 inhibitors revealed that 3-N-arylpyridazine-3,6-diamines like A29 could disrupt histone demethylase activity (Kd = 0.75 µM), inducing p53-mediated apoptosis in triple-negative breast cancer [2]. The 2020s marked a milestone with FDA approvals of pyridazine-containing drugs relugolix (GnRH antagonist) and deucravacitinib (TYK2 inhibitor), though neither possesses the 3,6-diamine pharmacophore. Their success, however, underscores the clinical viability of pyridazine cores [6].
Recent synthetic methodologies, particularly Pd-catalyzed cross-coupling and nucleophilic substitution, have enabled efficient diversification at C-3 and C-6. This accelerated the optimization of derivatives targeting understudied kinases like GAK and AAK1, where 3-morpholino-6-arylpyridazines achieved <10 nM binding [9].
Table 2: Milestones in Pyridazine-Based Drug Discovery
Era | Key Compounds | Therapeutic Focus | Structural Innovation |
---|---|---|---|
1950–1980s | Hydralazine, Cinoxacin | Hypertension, infection | Fused pyridazines (phthalazines, cinnolines) |
1990–2010s | Zibotentan, 3,6-Disubstituted pyridazines | Oncology, kinase inhibition | Non-fused 3,6-diheteroatom substitution |
2010–Present | Relugolix, Deucravacitinib | Oncology, immunology | FDA-approved non-diamine pyridazines |
Present Focus | 3-N-Phenylpyridazine-3,6-diamines | Epigenetics, antiviral | Dual HBD-HBA motifs, targeted selectivity |
The 3,6-diamine substitution in 3-N-phenylpyridazine-3,6-diamine is a critical determinant of its bioactivity, enabling both direct target engagement and pharmacokinetic optimization. The 6-amino group often acts as a hydrogen-bond donor to protein backbone carbonyls (e.g., in CDK2’s hinge region), while the 3-N-phenylamino moiety engages in arene-H or hydrophobic interactions. In GAK inhibitors, replacing morpholine with piperidine at C-3 maintained sub-100 nM affinity but improved metabolic stability by reducing aliphatic oxidation [9] [5].
Electronic modulation via the phenyl ring fine-tunes binding kinetics. Electron-withdrawing groups (e.g., −NO₂, −CN) enhance π-stacking with tyrosine/phenylalanine residues but may reduce cell permeability, while electron-donating substituents (−OMe, −NH₂) improve solubility and off-target selectivity. In RhoA inhibitors, cinnamate–pyrazine hybrids with para-carboxamides showed IC₅₀ values of 1.51 μM, attributed to additional H-bonds with catalytic aspartate [3]. Steric effects are equally crucial: ortho-substituted phenyl groups restrict conformational flexibility, favoring specific bioactive rotamers. This was exploited in JMJD6 inhibitors, where ortho-aminomethylphenyl derivatives induced allosteric pocket occupancy [2].
Synthetic accessibility enhances the scaffold’s utility. The 3,6-dichloropyridazine precursor allows sequential amination via SNAr reactions, with the 6-chloro position being 10–100× more reactive than C-3 due to electron withdrawal from the adjacent nitrogen. This enables orthogonal functionalization—primary amines install at C-6 first, followed by arylation at C-3 using Buchwald-Hartwig coupling [5] [9].
Table 3: Design Principles for Di-Substituted Amine Optimization
Amino Group | Modification | Biological Effect | Chemical Rationale |
---|---|---|---|
6-Amino | Alkylation (methyl, ethyl) | Reduced cytotoxicity, improved metabolic stability | Shielded HBD, decreased basicity |
6-Amino | Acylation (acetyl) | Enhanced CNS penetration | Increased log P, reduced polar surface area |
3-N-Phenyl | para-OH/para-OMe | Increased solubility, antioxidant capacity | H-bonding capacity, radical scavenging |
3-N-Phenyl | meta-CF₃ | Improved kinase selectivity | Hydrophobic pocket complementarity |
3-N-Phenyl | ortho-CONH₂ | Allosteric binding in epigenetic targets | Induced fit via flexible side-chain |
Core Compounds Cited:
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: